![molecular formula C9H13N3O2 B11904361 methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B11904361.png)

methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

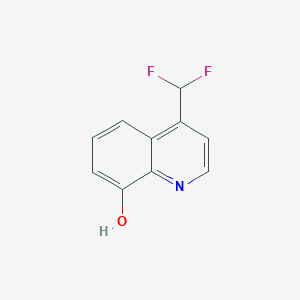

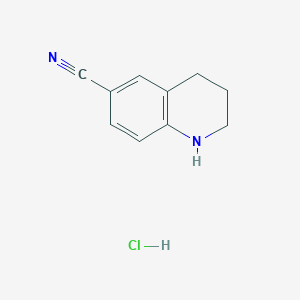

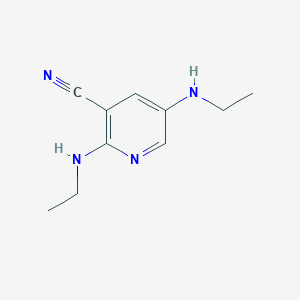

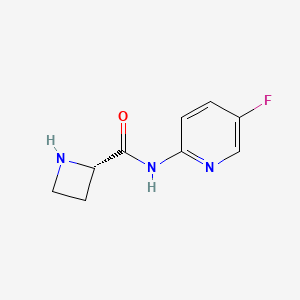

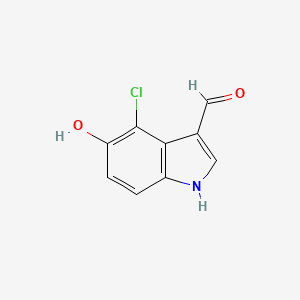

El 1-metil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxilato de metilo es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura de este compuesto incluye un anillo de pirazol fusionado a un anillo de piridina, con un grupo éster metílico en la posición 3.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 1-metil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxilato de metilo normalmente implica la ciclocondensación de N-Boc-4-aminopirazol-5-carbaldehídos con 3,3-dimetoxipropanoato de metilo o ésteres β-ceto en ácido acético bajo condiciones de reflujo . Los pirazolo[4,3-c]piridina-3-carboxilatos resultantes se someten entonces a hidrogenación utilizando un catalizador de paladio al 10% sobre carbono a 100 °C y 25 atm de presión de hidrógeno para obtener los derivados tetrahidro deseados .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-metil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxilato de metilo puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar las cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden dar lugar a derivados totalmente saturados.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en varias posiciones de los anillos de pirazol y piridina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Hidrogenación utilizando paladio sobre carbono o hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y compuestos organometálicos en condiciones adecuadas.

Productos principales

Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación puede dar lugar a cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales, lo que lleva a una amplia gama de derivados.

Aplicaciones Científicas De Investigación

El 1-metil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.

Medicina: Explorado por sus propiedades farmacológicas, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del 1-metil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxilato de metilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática o modular la función del receptor uniéndose al sitio activo o a los sitios alostéricos, afectando así las vías bioquímicas implicadas .

Comparación Con Compuestos Similares

Compuestos similares

- 1-metil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-b]piridina-3-carboxilato de metilo

- 1-metil-4,5,6,7-tetrahidro-1H-pirazolo[3,4-c]piridina-3-carboxilato de metilo

Singularidad

El 1-metil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxilato de metilo es único debido a su patrón específico de fusión de anillos y grupos funcionales, que le confieren propiedades químicas y biológicas distintas.

Propiedades

IUPAC Name |

methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-12-7-3-4-10-5-6(7)8(11-12)9(13)14-2/h10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIANVZIADBITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C(=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)

![6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11904342.png)

![[3-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11904352.png)